molecular formula C19H22N4OS B2709229 3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 2034427-61-5

3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2709229
CAS No.: 2034427-61-5
M. Wt: 354.47
InChI Key: VAMAQKDJXXWFJP-UHFFFAOYSA-N
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Description

The compound “3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine” is a complex organic molecule that features a combination of cyclopropyl, pyridazinyl, piperazinyl, and methylthiophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Piperazine Coupling: The cyclopropylpyridazinyl intermediate could be reacted with piperazine under nucleophilic substitution conditions.

    Methanone Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive molecules.

Medicine

Potential medicinal applications include the development of new drugs for treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, coatings, or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of such compounds often involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The exact pathways can vary depending on the biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanol: A similar compound with an alcohol group instead of a carbonyl group.

    (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone: A compound with a sulfone group instead of a methylthio group.

Uniqueness

The uniqueness of “3-cyclopropyl-6-{4-[3-(methylsulfanyl)benzoyl]piperazin-1-yl}pyridazine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-25-16-4-2-3-15(13-16)19(24)23-11-9-22(10-12-23)18-8-7-17(20-21-18)14-5-6-14/h2-4,7-8,13-14H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMAQKDJXXWFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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